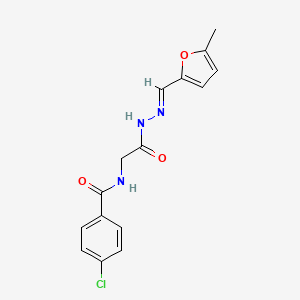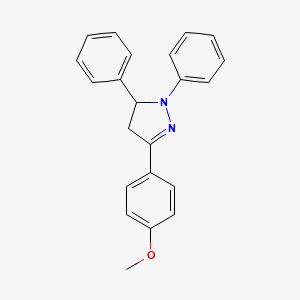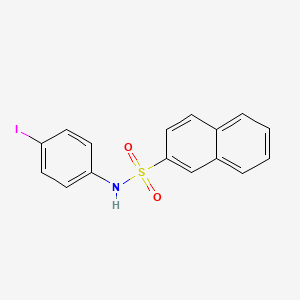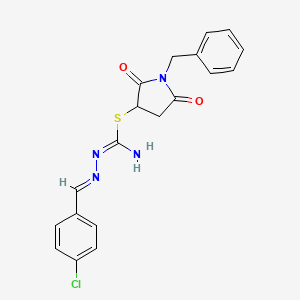![molecular formula C24H21BrN2O6S B11113565 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11113565.png)
3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features both bromobenzoyl and morpholinosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.
Amination: The 4-bromobenzoyl chloride is then reacted with aniline to form 3-[(4-bromobenzoyl)amino]phenyl.
Sulfonylation: The final step involves reacting the intermediate with morpholinosulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might be explored for their biological activity, including potential use as enzyme inhibitors.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The bromobenzoyl and morpholinosulfonyl groups could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has applications in liquid crystal technology.
Methyl 4-amino-3-bromobenzoate:
Uniqueness
3-[(4-BROMOBENZOYL)AMINO]PHENYL 3-(MORPHOLINOSULFONYL)BENZOATE is unique due to the combination of bromobenzoyl and morpholinosulfonyl groups, which might confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H21BrN2O6S |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
[3-[(4-bromobenzoyl)amino]phenyl] 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21BrN2O6S/c25-19-9-7-17(8-10-19)23(28)26-20-4-2-5-21(16-20)33-24(29)18-3-1-6-22(15-18)34(30,31)27-11-13-32-14-12-27/h1-10,15-16H,11-14H2,(H,26,28) |
InChI Key |
FULJBRGMAKALDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11113482.png)


![N'-[(Z)-(5-hydroxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11113497.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11113502.png)
![1-[4-(2-Methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11113512.png)
![3,4,5-Trimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113522.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11113533.png)


![4-Bromo-2-[4-(4-ethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11113558.png)
![2-[(2,2-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11113564.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11113571.png)
![butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate](/img/structure/B11113579.png)
